- Highly efficient and stable rhenium modified nickel catalyst for hydrogenation of nitriles to primary amines, Chemical Engineering Journal (Amsterdam, 2023, 466,

Cas no 89-93-0 (1-(2-methylphenyl)methanamine)

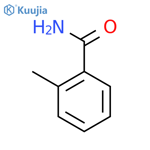

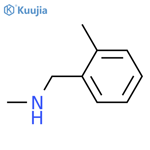

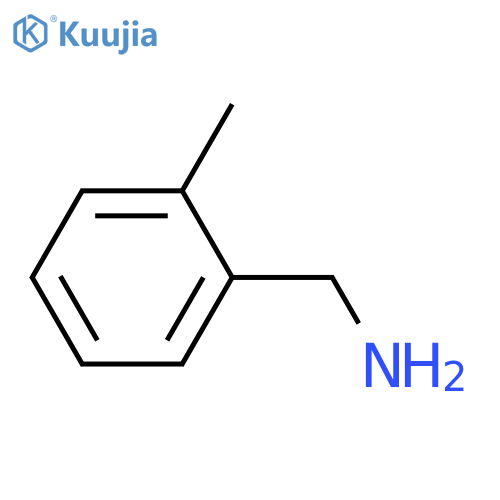

1-(2-methylphenyl)methanamine structure

상품 이름:1-(2-methylphenyl)methanamine

1-(2-methylphenyl)methanamine 화학적 및 물리적 성질

이름 및 식별자

-

- o-Tolylmethanamine

- o-Xylylamine

- 2-Xylylamine

- 2-Methylbenzylamine

- (2-methylphenyl)methanamine

- 2-Methylbenzylae

- o-Methylbenzylamine

- Alpha-AMino-o-Xylene

- α-Amino-o-xylene

- Benzenemethanamine, 2-methyl-

- 1-(2-methylphenyl)methanamine

- BENZYLAMINE, o-METHYL-

- 2-Methyl-benzylamine

- alpha-Amino-2-xylene

- 2-methylbenzyl amine

- (2-methylbenzyl)amine

- (2-methylphenyl)methylamine

- CJAAPVQEZPAQNI-UHFFFAOYSA-N

- 2-methylbenzenemethanamine

- 2-tolylmethylamine

- 2-Methyl-benzylamin

- AP-770/40653937

- o-tolylmethylammonium

- MFCD00008112

- Z5G4SJ5XMN

- A843375

- (2-Methylphenyl)methanamine #

- 2-methyl benzyl amine

- AMY2402

- 2-Methylbenzylamin

- CS-M1443

- LS-43387

- NSC 30466

- CK2406

- Q27462045

- 2-Methylbenzylamine, 96%

- SCHEMBL7393891

- NSC-30466

- WLN: Z1R B1

- InChI=1/C8H11N/c1-7-4-2-3-5-8(7)6-9/h2-5H,6,9H2,1H

- CHEMBL268246

- EN300-11614

- AKOS000264293

- DTXSID3059000

- SCHEMBL43338

- AC-25610

- EINECS 201-952-1

- NSC30466

- FS-4070

- BRN 1099406

- M0942

- BCP14971

- 89-93-0

- HMS1719E19

- FT-0613017

- 2-Methylbenzenemethanamine (ACI)

- Benzylamine, o-methyl- (8CI)

- ((2-Methylphenyl)methyl)amine

- NS00039346

- oMethylbenzylamine

- alphaAmino2xylene

- oXylylamine

- ALBB-027035

- benzylamine, 2-methyl-

- Benzenemethanamine, 2methyl

- DTXCID6048670

- DB-021378

- Benzylamine, omethyl

-

- MDL: MFCD00008112

- 인치: 1S/C8H11N/c1-7-4-2-3-5-8(7)6-9/h2-5H,6,9H2,1H3

- InChIKey: CJAAPVQEZPAQNI-UHFFFAOYSA-N

- 미소: NCC1C(C)=CC=CC=1

- BRN: 1099406

계산된 속성

- 정밀분자량: 121.089149g/mol

- 표면전하: 0

- XLogP3: 1.3

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 1

- 회전 가능한 화학 키 수량: 1

- 동위원소 질량: 121.089149g/mol

- 단일 동위원소 질량: 121.089149g/mol

- 수소 결합 토폴로지 분자 극성 표면적: 26Ų

- 중원자 수량: 9

- 복잡도: 80.6

- 동위원소 원자 수량: 0

- 원자 구조의 중심 수량을 확정하다.: 0

- 정의되지 않은 원자 구성 센터 수: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 총 키 단위 수량: 1

- 표면전하: 0

- 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

- 색과 성상: 무색 ~ 연황색 액체

- 밀도: 0.977 g/mL at 25 °C(lit.)

- 융해점: -30°C

- 비등점: 82°C/15mmHg(lit.)

- 플래시 포인트: 화씨 온도: 183.2°f< br / >섭씨: 84°C< br / >

- 굴절률: n20/D 1.544(lit.)

- 수용성: Very soluble in water.

- PSA: 26.02000

- LogP: 2.15400

- 민감성: Air Sensitive

1-(2-methylphenyl)methanamine 보안 정보

-

기호:

- 제시어:위험했어

- 신호어:Danger

- 피해 선언: H227-H314

- 경고성 성명: P210-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501

- 위험물 운송번호:UN 2735 8/PG 2

- WGK 독일:3

- 위험 범주 코드: 34

- 보안 지침: S26-S27-S36/37/39-S45

- RTECS 번호:DP5800000

-

위험물 표지:

- 위험 등급:8

- 포장 등급:III

- 위험 용어:R34

- 저장 조건:화원을 멀리하다.서늘하고 건조한 곳에 보관하다.밀폐 용기에 보관하다.

- 보안 용어:8

- 패키지 그룹:II

- TSCA:Yes

1-(2-methylphenyl)methanamine 세관 데이터

- 세관 번호:2921499090

- 세관 데이터:

중국 세관 번호:

2921499090개요:

2921499090 기타 방향족 단아민과 그 파생물 및 그 소금.부가가치세: 17.0% 환급률: 9.0% 감독관리조건: 최혜국대우관세 없음: 6.5% 일반관세: 30.0%

신고 요소:

제품 이름, 어셈블리 컨텐트, 사용

요약:

2921499090 기타 방향족 단아민과 그 파생물;그 염류부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 최혜국대우관세 없음: 6.5% 일반관세: 30.0%

1-(2-methylphenyl)methanamine 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM255648-25g |

o-Tolylmethanamine |

89-93-0 | 95+% | 25g |

$56 | 2022-05-27 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M58270-5g |

2-Methylbenzenemethanamine |

89-93-0 | 98% | 5g |

¥75.0 | 2022-04-27 | |

| Enamine | EN300-11614-50.0g |

(2-methylphenyl)methanamine |

89-93-0 | 93% | 50g |

$151.0 | 2023-05-26 | |

| OTAVAchemicals | 1038609-50MG |

1-(2-methylphenyl)methanamine |

89-93-0 | 90% | 50MG |

$29 | 2023-07-03 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M831122-25g |

2-Methylbenzylamine |

89-93-0 | 98% | 25g |

¥398.00 | 2022-09-01 | |

| Enamine | EN300-11614-5.0g |

(2-methylphenyl)methanamine |

89-93-0 | 93% | 5g |

$29.0 | 2023-05-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M58270-25g |

2-Methylbenzenemethanamine |

89-93-0 | 98% | 25g |

¥272.0 | 2022-04-27 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M58270-100g |

2-Methylbenzenemethanamine |

89-93-0 | 98% | 100g |

¥1030.0 | 2022-04-27 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0942-25ml |

1-(2-methylphenyl)methanamine |

89-93-0 | 98.0%(GC&T) | 25ml |

¥360.0 | 2022-05-30 | |

| Fluorochem | 227781-5g |

o-Tolylmethanamine |

89-93-0 | 95% | 5g |

£18.00 | 2022-02-28 |

1-(2-methylphenyl)methanamine 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel , Rhenium , Silica Solvents: Methanol , Water ; 90 min, 1 MPa, 120 °C

참조

합성회로 2

반응 조건

1.1 Catalysts: Titanium tetrachloride Solvents: Diethyl ether ; 0 °C

1.2 Reagents: Ammonia borane ; 1 min, 0 °C; 0 °C → 25 °C; 3 h, 25 °C; 25 °C → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 11

1.2 Reagents: Ammonia borane ; 1 min, 0 °C; 0 °C → 25 °C; 3 h, 25 °C; 25 °C → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 11

참조

- Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane, Molecules, 2023, 28(1),

합성회로 3

반응 조건

1.1 Reagents: Pinacolborane Catalysts: Tetracosa-μ3-hydroxyoctakis(methanol)di-μ6-oxoeicosakis(1,1,1-trifluoro-2,4-pent… Solvents: Toluene ; rt → 110 °C; 24 h, 110 °C

참조

- Lanthanide-oxo clusters for efficient catalytic reduction of carboxamides, Science China: Chemistry, 2023, 66(2), 443-448

합성회로 4

반응 조건

1.1 Reagents: Hydrogen , Ammonia Catalysts: Cobalt (nitrogen-doped activated carbon-supported) Solvents: Methanol , Water ; 6 h, 1 MPa, 110 °C

참조

- Reductive Amination of Carbonyl Compounds with Ammonia and Hydrogenation of Nitriles to Primary Amines with Heterogeneous Cobalt Catalysts, Chemical Research in Chinese Universities, 2019, 35(3), 457-462

합성회로 5

반응 조건

1.1 Reagents: Vitride Solvents: Toluene

참조

- Reductions by metal alkoxyaluminum hydrides. Part II. Carboxylic acids and derivatives, nitrogen compounds, and sulfur compounds, Organic Reactions (Hoboken, 1988, 36,

합성회로 6

합성회로 7

반응 조건

1.1 Reagents: Hydrogen , Ammonium hydroxide Catalysts: Nickel , Aluminum zinc oxide Solvents: Hexane ; 24 h, 10 bar, 60 °C

참조

- Room-temperature synthesis of primary amines by selective hydrogenation of nitriles over ZnAlOx supported Ni catalysts, Applied Catalysis, 2023, 655,

합성회로 8

반응 조건

1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel boride (Ni2B) (supported on TS-1 mol. sieve) Solvents: Isopropanol ; 0.5 MPa, rt → 120 °C; 2.5 h, 4 MPa, 120 °C

참조

- General Construction of Amine via Reduction of N=X (X = C, O, H) Bonds Mediated by Supported Nickel Boride Nanoclusters, International Journal of Molecular Sciences, 2022, 23(16),

합성회로 9

합성회로 10

반응 조건

1.1 Reagents: Sodium methoxide , Hydrogen Catalysts: Dichloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)ethyl]ethanamine-κN… Solvents: 1,4-Dioxane ; 16 h, 50 bar, 80 °C

참조

- Cobalt pincer complexes for catalytic reduction of nitriles to primary amines, Catalysis Science & Technology, 2019, 9(8), 1779-1783

합성회로 11

반응 조건

1.1 Reagents: Hydrogen , Ammonia Catalysts: Ruthenium (boron nitride support) , Boron nitride Solvents: Methanol , Water ; 6.5 h, 1.0 MPa, 90 °C

참조

- Self-regulated catalysis for the selective synthesis of primary amines from carbonyl compounds, Green Chemistry, 2021, 23(18), 7115-7121

합성회로 12

반응 조건

1.1 Reagents: Hydrogen , Ammonia Catalysts: Cobalt (supported on metal oxide) Solvents: Isopropanol , Water ; 24 h, 20 bar, 100 °C

참조

- A State-of-the-Art Heterogeneous Catalyst for Efficient and General Nitrile Hydrogenation, Chemistry - A European Journal, 2020, 26(67), 15589-15595

합성회로 13

반응 조건

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Alumina , Nickel Solvents: tert-Butanol ; 12 h, 5 bar, 100 °C

참조

- A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources, New Journal of Chemistry, 2023, 47(23), 11318-11324

합성회로 14

반응 조건

1.1 Reagents: Hydrogen Catalysts: 4-Nitro-1,2-phenylenediamine (complexes with Pd) Solvents: Water ; 3 h, pH 1, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified, rt

참조

- Mild palladium-catalysed highly efficient hydrogenation of CN, C-NO2, and C=O bonds using H2 of 1 atm in H2O, Green Chemistry, 2019, 21(4), 830-838

합성회로 15

합성회로 16

반응 조건

1.1 Reagents: Sodium hydroxide Catalysts: 2231647-03-1 ; 2.5 h, 125 °C

참조

Selective synthesis of mono- and di-methylated amines using methanol and sodium azide as C1 and N1 sources

,

Green Chemistry,

2018,

20(14),

3339-3345

합성회로 17

반응 조건

1.1 Reagents: Ammonium acetate , Hydrogen , Ammonia Catalysts: (OC-6-33)-Bis(glycinato-κN,κO)[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κ… Solvents: Isopropanol ; 18 h, 50 bar, 130 °C

참조

- Easily Synthesized Ru Catalyst Efficiently Converts Carbonyl Compounds and Ammonia into Primary Amines, ChemistrySelect, 2020, 5(35), 10933-10938

합성회로 18

합성회로 19

1-(2-methylphenyl)methanamine Raw materials

1-(2-methylphenyl)methanamine Preparation Products

1-(2-methylphenyl)methanamine 공급 업체

Suzhou Senfeida Chemical Co., Ltd

골드 회원

(CAS:89-93-0)2-Methylbenzylamine

주문 번호:sfd8761

인벤토리 상태:in Stock

재다:200kg

순결:99.9%

마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:35

가격 ($):discuss personally

1-(2-methylphenyl)methanamine 관련 문헌

-

2. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409

89-93-0 (1-(2-methylphenyl)methanamine) 관련 제품

- 102-48-7(3,4-Dimethylbenzylamine)

- 93-48-1(2,5-Dimethylbenzylamine)

- 94-98-4((2,4-Dimethylphenyl)methanamine)

- 40393-99-5((2,4,6-trimethylphenyl)methanamine)

- 17300-02-6(2-(aminomethyl)phenylmethanamine)

- 89-93-0(1-(2-methylphenyl)methanamine)

- 74788-82-2(2,6-Dimethylbenzylamine)

- 51586-20-0(2,3-Dimethylbenzylamine)

- 952182-77-3(Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate)

- 941903-94-2(6-ethyl-5-{(2-methoxyphenyl)methylamino}-1,3-dimethyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)

추천 공급업체

Amadis Chemical Company Limited

(CAS:89-93-0)1-(2-methylphenyl)methanamine

순결:99%

재다:100g

가격 ($):196.0

atkchemica

(CAS:89-93-0)1-(2-methylphenyl)methanamine

순결:95%+

재다:1g/5g/10g/100g

가격 ($):문의